Etripamil

Descripción general

Descripción

Etripamil es un bloqueador de los canales de calcio tipo L, no dihidropiridínico, novedoso y de acción corta. Está desarrollado principalmente para el tratamiento de la taquicardia supraventricular paroxística y la fibrilación auricular con una frecuencia ventricular rápida. This compound es único debido a su administración intranasal, que permite una absorción rápida y un inicio rápido de la acción, lo que lo hace adecuado para la terapia a demanda fuera de un entorno sanitario .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Etripamil se sintetiza mediante un enfoque de síntesis convergente. La síntesis implica la preparación de dos intermediarios clave, que luego se acoplan y se someten a aminación reductora para formar el producto final. La ruta sintética evita el uso de gases tóxicos como el cianuro de potasio y el sulfato de dimetilo, lo que la hace más segura y escalable para la producción industrial .

Métodos de producción industrial: La producción industrial de this compound implica varios pasos críticos:

Síntesis del compuesto 1: Esto implica el uso de trimetil fosfonoacetato y tert-butóxido en tetrahidrofurano, seguido de hidrogenación catalítica utilizando paladio sobre sulfato de bario.

Síntesis del compuesto 2b: Esto implica el uso de 2-bromopropano y acrilato de metilo en presencia de hidróxido de sodio y bromuro de tetrabutilamonio.

Acoplamiento y aminación reductora: Los dos intermediarios se acoplan, seguidos de aminación reductora para formar this compound.

Análisis De Reacciones Químicas

Primary Chemical Reaction Types

Etripamil undergoes three principal reaction categories during synthesis and metabolic processing:

Synthetic Pathway Reactions

The industrial synthesis of this compound employs a convergent strategy to avoid toxic reagents and control stereochemistry:

Coupling and Final Steps

- Reductive Amination :

Metabolic Reactions

- In Vivo Hydrolysis :

Industrial Reaction Optimization

Key advancements in production-scale reactions include:

- Toxic Reagent Replacement : Substituted KCN/Me₂SO₄ with safer alkylation agents (2-bromopropane) .

- Byproduct Mitigation : Optimized Curtius rearrangement conditions (DPPA, t-BuOH) to minimize undesired byproducts (e.g., compounds 15/16) .

Stability and Reactivity Data

Aplicaciones Científicas De Investigación

Paroxysmal Supraventricular Tachycardia (PSVT)

The primary application of etripamil is in the treatment of PSVT, a condition characterized by episodes of rapid heart rate originating above the ventricles. Clinical trials have demonstrated that this compound can significantly shorten the time to conversion to sinus rhythm compared to placebo.

- Phase 3 RAPID Trial : In this study involving 706 patients, 64.3% of those receiving this compound converted to sinus rhythm within 30 minutes, compared to only 31.2% in the placebo group (hazard ratio = 2.62; p<0.001). The median time to conversion was notably shorter for this compound (17.2 minutes) versus placebo (53.5 minutes) .

- NODE-301 Study : This trial also supported the efficacy of this compound, with analyses showing significant reductions in both the need for additional medical interventions and emergency department visits among treated patients .

Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)

Recent studies have expanded the scope of this compound's application to include patients with atrial fibrillation experiencing rapid ventricular rates. In a Phase 2 study presented at the American Heart Association Scientific Sessions, this compound demonstrated a statistically significant reduction in ventricular rate and improved symptom relief compared to placebo .

Safety and Tolerability

This compound has generally been well tolerated in clinical trials. The most common adverse events associated with its use were mild to moderate nasal discomfort and congestion, occurring primarily at the administration site . Notably, there were no serious adverse events reported directly related to this compound.

Data Summary Table

| Study | Population | Primary Endpoint | This compound Result | Placebo Result |

|---|---|---|---|---|

| RAPID Trial | 706 patients | Conversion to sinus rhythm within 30 min | 64.3% | 31.2% |

| NODE-301 Trial | 156 events | Time-to-conversion within 5 hours | Median: 17.2 min | Median: 53.5 min |

| AFib-RVR Phase 2 | 56 patients | Ventricular rate reduction | Significant reduction noted | Not applicable |

Case Study: NODE-1 Trial

In a case study from the NODE-1 trial, researchers utilized three-dimensional electroanatomic mapping to analyze the effects of this compound on atrioventricular nodal conduction during PSVT episodes. Results indicated a significant prolongation of the AV-nodal effective refractory period following this compound administration, suggesting its mechanism in terminating tachycardia episodes .

Mecanismo De Acción

Etripamil actúa como un bloqueador de los canales de calcio tipo L, no dihidropiridínico. Inhibe la entrada de iones calcio a través de los canales de calcio tipo L, que se encuentran principalmente en el corazón y los vasos sanguíneos. Esta inhibición conduce a una disminución de la frecuencia cardíaca y la contractilidad, lo que lo hace efectivo para tratar las arritmias. This compound aumenta los períodos refractarios auriculoventriculares y ralentiza la conducción nodal, lo que ayuda a restaurar el ritmo cardíaco normal .

Compuestos similares:

Verapamil: Otro bloqueador de los canales de calcio tipo L, no dihidropiridínico, pero con una duración de acción más prolongada y administración oral.

Diltiazem: Similar al Verapamil, pero con efectos vasodilatadores adicionales.

Singularidad de this compound: La singularidad de this compound radica en su rápido inicio de acción y administración intranasal, lo que permite una absorción rápida y efectos terapéuticos inmediatos. Esto lo hace particularmente adecuado para la terapia a demanda en entornos agudos, a diferencia de sus homólogos que normalmente se administran por vía oral o intravenosa .

Comparación Con Compuestos Similares

Verapamil: Another non-dihydropyridine L-type calcium channel blocker, but with a longer duration of action and oral administration.

Diltiazem: Similar to Verapamil, but with additional vasodilatory effects.

Nifedipine: A dihydropyridine calcium channel blocker with a different mechanism of action and primarily used for hypertension.

Uniqueness of Etripamil: this compound’s uniqueness lies in its rapid onset of action and intranasal administration, which allows for quick absorption and immediate therapeutic effects. This makes it particularly suitable for on-demand therapy in acute settings, unlike its counterparts which are typically administered orally or intravenously .

Actividad Biológica

Etripamil is a novel intranasal calcium channel blocker designed primarily for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). This compound has garnered attention due to its rapid onset of action and potential for self-administration, providing an alternative to traditional intravenous therapies. The following sections detail the biological activity of this compound, including pharmacological properties, clinical trial findings, and safety profiles.

Pharmacological Properties

This compound is classified as a non-dihydropyridine L-type calcium channel antagonist, specifically a verapamil analogue. It exhibits the following key pharmacokinetic characteristics:

- Absorption : this compound is rapidly absorbed through the nasal mucosa, achieving peak plasma concentrations within approximately 5 to 8 minutes post-administration .

- Half-life : The drug has a short half-life of about 20 minutes, which supports its use for acute conditions .

- Metabolism : this compound is metabolized by serum esterases into an inactive carboxylic acid metabolite .

- Mechanism of Action : It works by inhibiting slow inward calcium channels, thereby slowing atrioventricular nodal conduction and prolonging refractory periods in the AV node, which is critical for terminating tachycardic episodes .

Clinical Trial Findings

The efficacy and safety of this compound have been evaluated through several clinical trials, notably the NODE-301 and RAPID studies. Below are summarized findings from these trials:

NODE-301 Study

- Design : A multicenter, randomized, double-blind, placebo-controlled trial involving 706 patients with symptomatic PSVT.

- Primary Endpoint : The study assessed the conversion to sinus rhythm within 30 minutes.

- Results :

- Conversion Rates : 64.3% of patients receiving this compound converted to sinus rhythm within 30 minutes compared to 31.2% in the placebo group (HR = 2.62; p<0.001) .

- Median Time to Conversion : this compound demonstrated a median time to conversion of 17.2 minutes versus 53.3 minutes for placebo .

- Safety Profile : Adverse events were mostly mild or moderate, with nasal discomfort (23%) being the most common .

RAPID Study

- Design : Focused on self-administration of this compound in an outpatient setting.

- Results :

Summary of Key Data

| Study | Patients | This compound Conversion Rate | Placebo Conversion Rate | Median Time to Conversion | Adverse Events (%) |

|---|---|---|---|---|---|

| NODE-301 | 706 | 64.3% | 31.2% | 17.2 min | Nasal discomfort (23%) |

| RAPID | 706 | Not specified | Not specified | Not specified | Mild/moderate events |

Case Studies and Observations

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

- In one instance, a patient self-administered this compound during a PSVT episode and reported symptom relief within minutes, demonstrating its practical utility outside clinical settings.

- Another case illustrated that patients who utilized this compound experienced fewer hospital visits for PSVT management compared to those relying solely on traditional therapies.

Propiedades

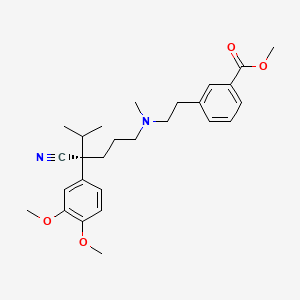

IUPAC Name |

methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZNEHLGJGSQEL-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593673-23-4 | |

| Record name | Etripamil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593673234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etripamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETRIPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82A18Y42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.